2-Bromo-N-cyclopentyl-2-methyl-propionamide
Description
Brominated propanamides are a class of organic compounds characterized by a propanamide backbone (CH3CHBrCONH-R) with a bromine atom at the α-carbon and varying N-substituents. These compounds are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and material science. The bromine atom enhances electrophilicity, enabling nucleophilic substitution or elimination reactions, while the N-substituent (e.g., aryl, alkyl, or sulfonyl groups) modulates steric, electronic, and solubility properties .
It would feature a cyclopentyl group attached to the amide nitrogen, a methyl group at the β-carbon, and a bromine at the α-carbon. The cyclopentyl substituent is expected to impart unique steric and lipophilic properties compared to aryl or linear alkyl groups.
Properties
IUPAC Name |
2-bromo-N-cyclopentyl-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c1-9(2,10)8(12)11-7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWMDZZZJXREGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-cyclopentyl-2-methyl-propionamide typically involves the bromination of N-cyclopentyl-2-methyl-propionamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form N-cyclopentyl-2-methyl-propionamide by using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of N-cyclopentyl-2-methyl-propionamide derivatives with various functional groups.
Reduction: N-cyclopentyl-2-methyl-propionamide.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-N-cyclopentyl-2-methyl-propionamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclopentyl-2-methyl-propionamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways and chemical processes.
Comparison with Similar Compounds
Structural and Electronic Effects
- N-Substituent Influence: Phenyl vs. Methylphenyl: The introduction of a methyl group on the phenyl ring (e.g., 2- or 4-methylphenyl) increases lipophilicity and steric bulk. For instance, 2-Bromo-N-(4-methylphenyl)propanamide has a higher melting point (125°C) than the phenyl analog (80–81°C) , likely due to enhanced crystallinity from para-methyl symmetry.
- Bromine Position: All analogs share a bromine at the α-carbon, which facilitates SN2 reactions or β-elimination. For example, 2-Bromo-N-(2-methylphenyl)propanamide is used to synthesize β-amino alcohols or acrylamides.
Physicochemical Properties
- Density and Solubility: Predicted densities for phenyl and methylphenyl analogs are similar (~1.43 g/cm³) , suggesting comparable packing efficiencies.
- Thermal Stability : Boiling points for methylphenyl derivatives (356–358°C) indicate moderate thermal stability, suitable for high-temperature reactions.
Biological Activity
2-Bromo-N-cyclopentyl-2-methyl-propionamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine atom at the second position, a cyclopentyl group, and an amide functional group which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the bromine atom can enhance lipophilicity, potentially improving membrane permeability and receptor binding. Research indicates that compounds with similar structures often exhibit enzyme inhibition or modulation of signaling pathways.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound's anticancer potential was evaluated using several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent decrease in cell viability, measured via the MTT assay.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.5 |
| MCF-7 | 12.3 |
Case Studies
- Study on Anticancer Efficacy : A recent study investigated the effects of this compound on A549 cells. Treatment for 24 hours resulted in a significant reduction in cell viability by approximately 60% at a concentration of 20 µM, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of this compound against common pathogens. Results showed that it inhibited growth effectively at concentrations lower than those required for traditional antibiotics, highlighting its potential for development into a new antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
